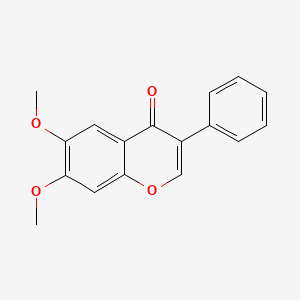

6,7-Dimethoxyisoflavone

Description

Context within Isoflavonoid (B1168493) Chemistry and Biology

6,7-Dimethoxyisoflavone is a member of the isoflavonoid class of organic compounds. Isoflavonoids are a type of phenolic compound characterized by a 3-phenylchromen-4-one backbone. They are widely distributed in the plant kingdom, particularly in legumes. These compounds are of significant interest to researchers due to their diverse biological activities. semanticscholar.orgnih.gov The basic isoflavone (B191592) structure can be substituted with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a wide array of derivatives with distinct chemical properties and biological effects. ontosight.ai

The methoxy groups at the 6 and 7 positions of the A-ring in this compound are key structural features that influence its chemical reactivity and biological interactions. The position and nature of these substitutions on the isoflavone skeleton are crucial in determining the compound's pharmacokinetic properties and how it interacts with biological targets. researchgate.net Research into various isoflavonoids has revealed a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiscielo.br

Historical Trajectory of Academic Investigations on this compound

Early academic work on isoflavones often focused on their isolation from natural sources and the elucidation of their chemical structures. For instance, research dating back to the mid-20th century describes the synthesis of various hydroxy and methoxy substituted isoflavones, laying the groundwork for understanding their chemical nature. ias.ac.in Over the years, investigations have expanded to include the synthesis of a wide range of isoflavone derivatives to explore their potential biological applications. jmb.or.krrsc.org

The isolation of this compound and related compounds from various plant species, such as those from the Cordyla and Iris genera, has been a subject of phytochemical research. rsc.orgsemanticscholar.org These studies have not only identified the natural occurrence of this compound but also explored the chemotaxonomic relationships between different plant species.

Methodological Frameworks in this compound Research

The study of this compound and other isoflavonoids employs a variety of sophisticated analytical and synthetic techniques.

Synthesis: The synthesis of isoflavones is traditionally achieved through methods involving 2-hydroxyphenyl benzyl (B1604629) ketone (deoxybenzoin) or chalcone (B49325) precursors. rsc.org One common synthetic route involves the cyclization of a deoxybenzoin (B349326) derivative. For example, the reaction of a substituted deoxybenzoin with a mixture of reagents like boron trifluoride etherate (BF3.Et2O), dimethylformamide (DMF), and phosphorus oxychloride (POCl3) can yield the isoflavone structure. researchgate.net Another approach is the oxidative rearrangement of chalcones. rsc.org

Isolation and Purification: When isolating this compound from natural sources, the process typically begins with the extraction of plant material using solvents like methanol (B129727). allenpress.comresearchgate.net The crude extract then undergoes various chromatographic techniques to separate the individual components. Column chromatography over silica (B1680970) gel is a common initial purification step. researchgate.net This is often followed by more refined methods like preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. researchgate.net

Structural Elucidation and Analysis: The precise structure of the isolated or synthesized this compound is confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. rsc.org Analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) are employed for the sensitive detection and quantification of isoflavones in biological samples. mdpi.com

The following tables provide a summary of key data related to this compound and related compounds mentioned in this article.

Table 1: Investigated Isoflavonoids and their Reported Context

| Compound Name | Chemical Classification | Noteworthy Research Context |

| This compound | Isoflavone | Isolated from Cordyla africana and Iris species. rsc.orgsemanticscholar.org |

| 6-Hydroxy-5:7-dimethoxyisoflavone | Isoflavone | Synthesized in experiments related to the chromone (B188151) group. ias.ac.in |

| 6,7,4'-Trimethoxyisoflavone | Isoflavone | Studied for its biotransformation by Aspergillus niger. mdpi.comnih.gov |

| 7,4'-Dimethoxyisoflavone | Isoflavone | Used as a precursor in biotransformation studies. mdpi.comnih.gov |

| 5,7-Dihydroxyisoflavone | Isoflavone | Identified in peanuts (Arachis hypogaea L.). allenpress.com |

| 7-Hydroxy-4',6-dimethoxyisoflavone | Isoflavone | Investigated for its antimicrobial and antioxidant activity. scielo.br |

| 6-Hydroxy-7,4'-dimethoxyisoflavone | Isoflavone | A known isoflavone derivative. cas.org |

| 5,7-Dihydroxy-2',6-dimethoxyisoflavone | Isoflavone | A phytochemical with noted biological activities. ontosight.ai |

| 7-Hydroxy-2',4'-dimethoxyisoflavone | Isoflavone | A synthetic isoflavone used in cell signaling research. biosynth.com |

| 4',7-Dimethoxyisoflavone | Isoflavone | A synthetic isoflavone studied for its biological activities. ontosight.ai |

| 5-Hydroxy-6:7-dimethoxyisoflavone | Isoflavone | Synthesized via alkali fission of an isomeric isoflavone. core.ac.uk |

| 5,4'-Dihydroxy-6,7-dimethoxyisoflavone | Isoflavone | Isolated from Dalbergia sissoo and synthesized. bme.hu |

Table 2: Analytical and Synthetic Methodologies

| Methodology | Application in Isoflavone Research | Key Features |

| Synthesis | ||

| Deoxybenzoin Cyclization | Synthesis of isoflavone backbone | Utilizes reagents like BF3.Et2O, DMF, and POCl3. researchgate.net |

| Oxidative Rearrangement of Chalcones | Alternative synthetic route to isoflavones | A biomimetic approach. rsc.org |

| Isolation & Purification | ||

| Solvent Extraction | Initial extraction from plant material | Methanol is a commonly used solvent. allenpress.comresearchgate.net |

| Column Chromatography | Separation of crude extracts | Silica gel is a common stationary phase. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | Used in both preparative and analytical scales. researchgate.netmdpi.com |

| Structural Elucidation & Analysis | ||

| Nuclear Magnetic Resonance (NMR) | Determining the chemical structure | Provides detailed information on the molecular skeleton. researchgate.net |

| Mass Spectrometry (MS) | Confirming molecular weight and structure | Analyzes fragmentation patterns. rsc.org |

| UPLC-MS/MS | Detection and quantification | Offers high sensitivity and speed for analyzing biological samples. mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-12-14(9-16(15)20-2)21-10-13(17(12)18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZUZQUAXVPYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347689 | |

| Record name | 6,7-dimethoxy-3-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-17-3 | |

| Record name | 6,7-dimethoxy-3-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies of 6,7 Dimethoxyisoflavone

Natural Distribution and Botanical Sources of 6,7-Dimethoxyisoflavone

This compound is a naturally occurring isoflavonoid (B1168493), a class of secondary metabolites found in various plants. nih.govsemanticscholar.org Isoflavonoids, including this compound, are characterized by a 3-phenylchromen-4-one backbone. routledge.com While the Leguminosae (pea) family was initially considered the primary source of isoflavones, subsequent research has identified their presence in non-leguminous plants as well. semanticscholar.orgnih.gov

The distribution of isoflavones can be quite specific, with certain substitution patterns being characteristic of particular plant families or genera. For example, isoflavones found in Iris species often exhibit a 5,6,7-trioxygenated pattern. psu.edu The occurrence of this compound and its derivatives has been reported in various botanical sources. For instance, 5,7-dimethoxyisoflavone (B191125) has been isolated from peanuts (Arachis hypogaea). nih.govallenpress.com Phytochemical investigations of Iris kashmiriana have led to the isolation of several isoflavones, including some with methoxy (B1213986) groups at various positions. nih.gov

The following table provides a summary of some botanical sources reported to contain this compound or its closely related analogs.

| Botanical Source | Family | Compound Isolated | Reference(s) |

| Myroxylon peruiferum | Fabaceae | 7-hydroxy-4',6-dimethoxy-isoflavone | scielo.br |

| Dipteryx odorata | Fabaceae | 7-hydroxy-4',6-dimethoxyisoflavone | scielo.brnih.gov |

| Albizia lebbeck | Fabaceae | 4',7-dimethoxyisoflavone | researchgate.net |

| Arachis hypogaea (Peanut) | Fabaceae | 5,7-dimethoxyisoflavone | nih.gov |

| Dalbergia sissoo | Fabaceae | Biochanin-A-7-O-glucoside and other isoflavones | researchgate.net |

| Iris kashmiriana | Iridaceae | 5,6-dihydroxy-4',7-dimethoxyisoflavone and 5,7-dihydroxy-4',6-dimethoxyisoflavone | nih.gov |

Mycological and Actinomycetal Production of this compound and Analogs

While plants are the primary producers of isoflavonoids, these compounds have also been isolated from fungi and actinomycetes. nih.govsemanticscholar.org Microbial sources, particularly actinomycetes, are recognized as significant producers of flavonoids. nih.govresearchgate.net The genus Streptomyces is a notable producer of various flavonoid compounds. researchgate.netnih.gov

Microorganisms can synthesize isoflavones de novo or biotransform existing flavonoid precursors through reactions like methylation, hydroxylation, and glycosylation. nih.govnih.gov For instance, an actinomycete isolate, HKI 129-L, was found to produce 4'-hydroxy-6,7-dimethoxyisoflavone. researchgate.netznaturforsch.com The biosynthesis of isoflavones in microorganisms often involves key enzymes like chalcone (B49325) synthase. nih.gov

The following table summarizes some microbial sources that have been reported to produce this compound or its analogs.

| Microbial Source | Type | Compound/Analog Produced | Reference(s) |

| Streptomyces sp. HKI 129-L | Actinomycete | 4'-hydroxy-6,7-dimethoxyisoflavone | researchgate.netznaturforsch.com |

| Phellinus pomaceus | Fungus | Not specified, but family known for diverse metabolites | mycosphere.org |

Advanced Extraction and Isolation Techniques for this compound

The isolation of this compound from its natural sources involves a series of extraction and purification steps. The choice of method depends on the source material and the desired purity of the final compound.

Conventional extraction methods like maceration, percolation, and Soxhlet extraction have been traditionally used. nih.gov These methods often involve the use of organic solvents such as methanol (B129727) or ethanol. mdpi.com For example, flavonoids have been extracted from peanut flour using aqueous methanol. allenpress.com

Modern and more advanced extraction techniques are increasingly being employed to improve efficiency, reduce solvent consumption, and minimize the degradation of thermosensitive compounds. nih.govsemanticscholar.org These "green" technologies include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant matrix, leading to shorter extraction times and high yields. semanticscholar.org

Ultrasound-Assisted Extraction (UAE): High-frequency ultrasound waves are used to disrupt cell walls, enhancing the transfer of compounds into the solvent. nih.govsemanticscholar.org

Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide, which is non-toxic and can be easily removed from the extract. semanticscholar.orgmdpi.com It is particularly suitable for extracting thermally sensitive compounds. semanticscholar.org

Accelerated Solvent Extraction (ASE): This technique uses high pressure and temperature to achieve rapid extraction. mdpi.com

Following extraction, the crude extract is subjected to various purification techniques. Column chromatography is a widely used method for separating and purifying isoflavones. nih.govmdpi.com Different stationary phases can be used, including silica (B1680970) gel and C18 reversed-phase materials. mdpi.com High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase HPLC (prep-RP-HPLC), is a powerful technique for the large-scale isolation and purification of isoflavones with high purity. nih.govresearchgate.net

The identification and structural elucidation of the isolated compounds are typically carried out using spectroscopic methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) nih.govscielo.br

Mass Spectrometry (MS) nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy nih.gov

Infrared (IR) Spectroscopy nih.gov

The following table summarizes the various techniques used in the extraction and isolation of this compound and related isoflavonoids.

| Technique | Purpose | Description | Reference(s) |

| Conventional Extraction | |||

| Maceration/Solvent Extraction | Extraction | Soaking the plant material in a solvent (e.g., methanol, ethanol) to dissolve the target compounds. | allenpress.commdpi.com |

| Soxhlet Extraction | Extraction | Continuous extraction with a hot solvent, suitable for solid materials. | nih.gov |

| Advanced Extraction | |||

| Microwave-Assisted Extraction (MAE) | Extraction | Utilizes microwave energy for rapid heating and reduced extraction time. | semanticscholar.org |

| Ultrasound-Assisted Extraction (UAE) | Extraction | Employs high-frequency sound waves to enhance mass transfer by disrupting cell walls. | nih.govsemanticscholar.org |

| Supercritical Fluid Extraction (SFE) | Extraction | Uses supercritical CO₂ as a solvent, ideal for thermally sensitive compounds. | semanticscholar.orgmdpi.com |

| Purification | |||

| Column Chromatography | Purification | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purification & Analysis | A high-resolution separation technique used for both analytical quantification and preparative isolation. | nih.govresearchgate.net |

| Identification | |||

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides detailed information about the molecular structure. | nih.govscielo.br |

| Mass Spectrometry (MS) | Structure Elucidation | Determines the molecular weight and fragmentation pattern of the compound. | nih.gov |

| UV-Visible Spectroscopy | Identification | Measures the absorption of UV-visible light, which is characteristic of the compound's chromophores. | nih.gov |

Biosynthetic Pathways and Synthetic Strategies for 6,7 Dimethoxyisoflavone

Elucidation of Plant Biosynthetic Pathways to 6,7-Dimethoxyisoflavone

The biosynthesis of isoflavonoids, including this compound, is a specialized branch of the phenylpropanoid pathway predominantly found in leguminous plants. nih.govencyclopedia.pub This intricate process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the characteristic C6-C3-C6 isoflavonoid (B1168493) skeleton. scispace.comnih.gov

The central precursor for isoflavonoid biosynthesis is p-coumaroyl-CoA, which is a key metabolic hub. nih.gov The pathway then diverges into flavonoid and isoflavonoid branches. For isoflavonoids, the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase, catalyzes the critical aryl migration step, converting a flavanone (B1672756) intermediate (like liquiritigenin (B1674857) or naringenin) into a 2-hydroxyisoflavanone (B8725905). encyclopedia.pubnih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the basic isoflavone structure, such as daidzein (B1669772) or genistein (B1671435). nih.gov

The formation of this compound specifically involves subsequent modification of these foundational isoflavone molecules. While the direct biosynthetic pathway to this compound is not as extensively detailed in the literature as that for more common isoflavones like genistein, it is understood to involve hydroxylation and methylation steps. For instance, studies on Medicago truncatula cell cultures have identified related methylated isoflavones, such as 7-hydroxy-6,4'-dimethoxyisoflavone (afrormosin) and 6-hydroxy-7,4'-dimethoxyisoflavone (alfalone), which are derived from the precursor formononetin. nih.gov This indicates the presence of specific O-methyltransferases (OMTs) that can add methyl groups at various positions on the isoflavone ring system. nih.gov The biosynthesis of this compound would therefore logically proceed through a pathway involving a dihydroxyisoflavone intermediate which is subsequently methylated at the 6 and 7 positions by specific OMTs.

The biosynthesis of isoflavonoids is crucial for plant defense mechanisms, acting as phytoalexins, and in symbiotic interactions with nitrogen-fixing bacteria. encyclopedia.pubscispace.com

Enzymology and Genetic Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids is orchestrated by a series of enzymes whose expression is tightly regulated at the genetic level. nih.govscispace.com Key enzymes in the general isoflavonoid pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and the pivotal isoflavone synthase (IFS). nih.govmdpi.com

For the specific formation of this compound, O-methyltransferases (OMTs) play a crucial role. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the isoflavone scaffold. nih.gov While the specific OMTs responsible for the dual methylation at the C-6 and C-7 positions to form this compound are not definitively identified in all plant species, the existence of various isoflavone OMTs with different substrate and position specificities has been established. frontiersin.org For example, research in Pueraria lobata has identified isoflavonoid 7-O-methyltransferases (I7OMTs) and 2,7,4′-trihydroxy-isoflavanone 4′-O-methyltransferases (HI4′OMTs). frontiersin.org

The genetic regulation of this pathway is complex, involving a variety of transcription factors (TFs), with MYB TFs being particularly prominent. nih.govuwo.ca In soybean, for instance, the R1 MYB transcription factor GmMYB176 has been shown to regulate the expression of the chalcone synthase 8 (CHS8) gene, a key entry point into the isoflavonoid pathway. uwo.canih.gov Overexpression or silencing of such transcription factors can significantly alter the profile of isoflavonoid metabolites, demonstrating their role as master regulators. uwo.canih.gov The expression of these regulatory and biosynthetic genes is influenced by various developmental cues and environmental stresses, such as UV radiation, pathogen attack, and nutrient deficiencies, allowing the plant to modulate isoflavonoid production in response to its needs. nih.govmdpi.com

Table 1: Key Enzymes in Isoflavonoid Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid | nih.gov |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | nih.gov |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold | encyclopedia.pub |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones | nih.gov |

| Isoflavone synthase | IFS | Catalyzes the aryl migration to form the isoflavone skeleton | encyclopedia.pubnih.gov |

| O-methyltransferase | OMT | Adds methyl groups to hydroxylated isoflavone intermediates | nih.gov |

Microbial Transformation and Biotransformation of Isoflavonoids Related to this compound

Microbial transformation offers an alternative and often highly specific method for modifying flavonoid and isoflavonoid structures. mdpi.com Various microorganisms, including fungi and bacteria, are capable of carrying out reactions such as hydroxylation, methylation, demethylation, and glycosylation on isoflavonoid substrates. mdpi.com These biotransformation processes are advantageous due to their mild reaction conditions and high regio- and enantioselectivity. mdpi.com

While direct microbial synthesis of this compound is not extensively documented, related transformations have been observed. For example, studies with the fungus Aspergillus niger have shown its ability to metabolize various methoxyisoflavones. mdpi.com In one study, A. niger hydroxylated 7,4'-dimethoxyisoflavone at the C-6 position to yield 6-hydroxy-7,4'-dimethoxyisoflavone. mdpi.com Another related transformation involved the demethylation of 6,7,4'-trimethoxyisoflavone. mdpi.com

Furthermore, a study on fermented soybean paste (Doenjang) identified a bacterial strain, Bacillus subtilis Roh-1, capable of transforming daidzein (7,4'-dihydroxyisoflavone) into several products, including 6,7-ortho-dihydroxyisoflavone. mdpi.com This intermediate could theoretically be a substrate for subsequent dual methylation to produce this compound. The study also noted the formation of glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone), indicating the presence of both hydroxylating and methylating enzymatic machinery within the microorganism. mdpi.com

The biphenyl-2,3-dioxygenase (BphA) from Burkholderia sp. strain LB400 has also been shown to hydroxylate daidzein, producing 7,2',4'-trihydroxyisoflavone, highlighting the potential of microbial enzymes for targeted modifications of the isoflavone B-ring. asm.org These examples underscore the potential of using whole-cell microbial systems or isolated enzymes for the production of specific isoflavone derivatives like this compound from more readily available precursors.

Chemical Synthesis Methodologies for this compound and its Derivatives

Several chemical strategies have been developed for the synthesis of isoflavones, providing access to a wide range of derivatives, including this compound. These methods can be broadly categorized into classical routes and more modern transition-metal-catalyzed approaches.

The deoxybenzoin (B349326) route is one of the most widely used and classical methods for isoflavone synthesis. researchgate.netkemdikbud.go.id The core of this strategy involves the construction of a 2-hydroxydeoxybenzoin (a benzyl (B1604629) phenyl ketone) intermediate, followed by cyclization with a one-carbon unit to form the pyranone ring of the isoflavone. rsc.org

The synthesis typically begins with the Friedel-Crafts acylation of a substituted phenol (B47542) with a corresponding phenylacetic acid or its derivative to form the deoxybenzoin. kemdikbud.go.idrsc.org For the synthesis of 6,7-disubstituted isoflavones, an appropriately substituted resorcinol (B1680541) or pyrogallol (B1678534) derivative would be used. For example, the synthesis of 7-hydroxy-3',4'-dimethoxyisoflavone has been achieved by the acylation of resorcinol with 3,4-dimethoxybenzyl carboxylic acid in the presence of a Lewis acid like BF₃·Et₂O. kemdikbud.go.idresearchgate.net

The subsequent cyclization to form the isoflavone ring can be achieved using various C1 reagents. Common reagents include N,N-dimethylformamide (DMF) in the presence of activating agents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) with BF₃·Et₂O. researchgate.netacs.org Another effective cyclizing agent is a mixture of DMF and PCl₅. researchgate.net Modifications of this route have focused on improving yields and simplifying procedures, such as the development of "one-pot" syntheses where the deoxybenzoin formation and cyclization are performed sequentially in the same reaction vessel. lookchem.com

An alternative biomimetic approach to isoflavone synthesis involves the oxidative rearrangement of chalcone precursors. rsc.org This method mimics the natural biosynthetic pathway where a 1,2-aryl migration occurs. rsc.org The reaction is typically mediated by thallium(III) salts, such as thallium(III) nitrate (B79036) (TTN) or thallium(III) acetate. rsc.orgresearchgate.net

In this process, a 2'-hydroxychalcone (B22705) is treated with the thallium reagent, which induces an oxidative rearrangement of the B-ring from the C-2 to the C-3 position of the propenone chain. rsc.org This rearrangement often proceeds through an acetal (B89532) intermediate, which upon acid-catalyzed cyclization and elimination, yields the isoflavone. rsc.orgoup.com For example, 7,4'-dimethoxyisoflavone was synthesized from 2'-benzyloxy-4,4'-dimethoxychalcone using thallic acetate, followed by hydrogenolysis and hydrolysis. rsc.org

While effective, the high toxicity of thallium reagents is a significant drawback. This has led to the exploration of alternative, less toxic oxidants like hypervalent iodine reagents, although these have sometimes resulted in lower yields or the formation of undesired byproducts. oup.com

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed cross-coupling reactions for the construction of the isoflavone scaffold. rsc.org Among these, the Suzuki-Miyaura reaction has been widely applied. rsc.orgmdpi.com

This strategy typically involves the palladium-catalyzed coupling of a 3-halochromone or a related derivative with an arylboronic acid. mdpi.comresearchgate.net The 3-iodochromones, often used as the coupling partners, can be prepared from the corresponding 2-hydroxyacetophenones. researchgate.net Various palladium catalysts and conditions have been developed to facilitate this C-C bond formation, providing a versatile and high-yielding route to a diverse array of isoflavones. mdpi.com For instance, the synthesis of daidzein has been achieved through the Suzuki coupling of a protected 3-iodochromone with a suitable boronic acid. rsc.org

Other cross-coupling reactions, such as the Negishi (using organozinc reagents) and Stille (using organotin reagents) reactions, have also been successfully employed for the synthesis of isoflavones from functionalized chromone (B188151) precursors. rsc.org These methods offer an alternative to the classical routes, often with the advantages of milder reaction conditions and broader functional group tolerance.

Table 2: Comparison of Isoflavone Synthesis Strategies

| Synthetic Route | Key Intermediate(s) | Key Reagents/Catalysts | Advantages | Disadvantages | Reference |

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | BF₃·Et₂O, DMF, POCl₃, PCl₅ | Widely applicable, reliable | Can require harsh conditions | researchgate.netkemdikbud.go.id |

| Oxidative Rearrangement | 2'-Hydroxychalcone | Thallium(III) nitrate (TTN) | Biomimetic, direct | High toxicity of thallium reagents | rsc.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 3-Halochromone, Arylboronic acid | Palladium catalysts (e.g., Pd(PPh₃)₄) | High yields, mild conditions, functional group tolerance | Requires pre-functionalized coupling partners | rsc.orgmdpi.com |

Molecular and Cellular Mechanisms of 6,7 Dimethoxyisoflavone Action

Interactions of 6,7-Dimethoxyisoflavone with Cellular Targets

The initial step in the biological action of this compound involves its binding to and modulation of specific cellular components. These interactions are crucial in dictating the downstream cellular responses.

Modulation of Cellular Receptors and Transcription Factors by this compound (e.g., Estrogen Receptors, PPARα, TrKB)

Isoflavones, due to their structural similarity to estrogens, are recognized for their potential to interact with various cellular receptors and transcription factors. biosynth.com While direct evidence for this compound's interaction with Estrogen Receptors (ERs) is not extensively documented, the broader class of isoflavones is known to bind to both ERα and ERβ, often with a preference for the latter. tmc.edunih.govmdpi.com This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the relative expression levels of the two receptor subtypes. mdpi.comnih.gov

Regarding Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism, research on a closely related compound provides significant insight. Studies have shown that some isoflavones can act as dual PPARα/γ agonists.

In the context of the Tropomyosin receptor kinase B (TrKB), a receptor for brain-derived neurotrophic factor (BDNF), direct evidence for the interaction of this compound is scarce. However, the flavonoid 7,8-dihydroxyflavone (B1666355) has been identified as a potent TrKB agonist, mimicking the neurotrophic effects of BDNF. nih.govnih.govresearchgate.net This suggests that the flavone (B191248) backbone, a core structure in this compound, has the potential for TrKB interaction.

| Receptor/Transcription Factor | Interaction with Related Compounds | Potential Implication for this compound |

| Estrogen Receptors (ERα, ERβ) | Isoflavones are known to bind to both ERα and ERβ. tmc.edunih.govmdpi.com | Potential to modulate estrogen-responsive pathways. |

| PPARα | Isoflavones can act as dual PPARα/γ agonists. | May influence lipid metabolism and inflammation. |

| TrKB | 7,8-dihydroxyflavone acts as a TrKB agonist. nih.govnih.govresearchgate.net | Potential for neurotrophic and neuroprotective effects. |

Enzyme Inhibition and Activation Profiles of this compound (e.g., Kinases, Protein Kinase C, Acetylcholinesterase, Aldose Reductase)

This compound and its structural analogs have been investigated for their ability to modulate the activity of various enzymes, which is a key mechanism underlying their pharmacological effects.

Protein Kinase C (PKC): The Protein Kinase C family of enzymes plays a crucial role in various signal transduction pathways. nih.govnih.govfrontiersin.org Natural products, including flavonoids, have been identified as modulators of PKC activity. nih.gov The specific effects of this compound on PKC isoforms remain to be elucidated.

Acetylcholinesterase (AChE): Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov Studies on related methoxyflavones have demonstrated significant anticholinesterase activity. For example, 5,7-dimethoxyflavone (B190784) has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the dimethoxy substitution pattern on the flavone core is favorable for cholinesterase inhibition. nih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. nih.govmdpi.commedchemexpress.commdpi.comnih.gov Inhibition of this enzyme is a therapeutic target to prevent or mitigate these complications. nih.govmedchemexpress.comnih.gov Flavonoids are among the natural compounds that have been shown to inhibit aldose reductase. medchemexpress.commdpi.com

| Enzyme | Inhibitory/Activatory Profile of Related Compounds | Potential Implication for this compound |

| Kinases | Flavonoids can inhibit various protein kinases. mdpi.commdpi.comdundee.ac.uk 3,6-dihydroxyflavone (B10367) inhibits JNK1. mdpi.com | Potential to modulate kinase-driven signaling pathways. |

| Protein Kinase C (PKC) | Flavonoids are known modulators of PKC. nih.gov | May influence PKC-mediated cellular processes. |

| Acetylcholinesterase (AChE) | 5,7-dimethoxyflavone inhibits AChE and BChE. nih.gov | Potential for neuroprotective effects through cholinesterase inhibition. |

| Aldose Reductase | Flavonoids are known inhibitors of aldose reductase. medchemexpress.commdpi.com | May have a role in mitigating diabetic complications. |

Impact of this compound on Key Cellular Signaling Pathways

The interaction of this compound with its molecular targets initiates a series of downstream events that impact major cellular signaling pathways. These pathways are central to cellular homeostasis and their modulation can have significant physiological consequences.

Oxidative Stress Response Mechanisms and Antioxidant Activity of this compound in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of pathologies. Flavonoids are well-known for their antioxidant properties. nih.govmdpi.com

Studies on structurally similar compounds suggest that this compound likely possesses antioxidant capabilities. For instance, 6,7-Dihydroxy-4'-methoxyisoflavone is noted for its antioxidant properties, acting by scavenging free radicals. biosynth.com Similarly, 7-hydroxy-2',4'-dimethoxyisoflavone modulates cellular signaling pathways related to oxidative stress and influences the expression of genes involved in antioxidant defenses. biosynth.com The antioxidant activity of flavonoids is often evaluated in cellular models using assays that measure the reduction of intracellular ROS. nih.govmdpi.com

Inflammatory Pathway Modulation by this compound in Cellular Systems

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Flavonoids have been extensively studied for their anti-inflammatory effects.

Research on related dimethoxy flavones indicates that they can effectively modulate inflammatory pathways. A study on several dimethoxy flavone derivatives, including 7,8-dimethoxyflavone, demonstrated their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov Furthermore, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These findings suggest that this compound may exert anti-inflammatory effects by targeting key mediators and signaling pathways of inflammation.

Cellular Proliferation and Apoptosis Induction by this compound in in vitro Cell Lines

The regulation of cellular proliferation and apoptosis (programmed cell death) is critical for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Several methoxyflavones have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. mdpi.com

For example, 5,7-dimethoxyflavone has been shown to induce apoptosis and inhibit proliferation in human endometriosis cell lines and liver cancer cells. nih.govresearchgate.net The proposed mechanisms involve the generation of ROS and the activation of the endoplasmic reticulum stress pathway. nih.govresearchgate.net Another related compound, 7,7''-Dimethoxyagastisflavone, induces apoptosis by activating caspase-3 and altering the mitochondrial membrane potential in colon cancer cells. nih.govresearchgate.net While direct studies on this compound are limited, the consistent findings with structurally similar methoxyflavones suggest its potential to modulate cellular proliferation and induce apoptosis in cancer cells. mdpi.com The cytotoxic effects of methoxyflavones have been observed in a variety of cancer cell lines, including those of the breast, colon, and liver. mdpi.com

| Cellular Process | Effects of Related Methoxyflavones | Potential Mechanism of this compound |

| Cellular Proliferation | Inhibition of proliferation in various cancer cell lines. mdpi.comnih.govnih.gov | Potential to arrest the cell cycle and inhibit cancer cell growth. |

| Apoptosis | Induction of apoptosis through various mechanisms including caspase activation and mitochondrial pathway. nih.govnih.govresearchgate.net | May trigger programmed cell death in cancerous or abnormal cells. |

Cell Migration and Adhesion Modulation by this compound

Current research has not specifically elucidated the direct effects of this compound on cell migration and adhesion. However, studies on structurally similar isoflavone (B191592) compounds provide insights into the potential mechanisms by which this class of molecules may influence these cellular processes.

For instance, the related compound 7-methoxyisoflavone (B190368) has been shown to suppress vascular endothelial inflammation by inhibiting the expression of endothelial adhesion molecules. nih.gov This suggests that isoflavones can modulate the interactions between cells and their surrounding environment. Furthermore, another related soy isoflavone, glycitin (B1671906) (4'-hydroxy-6-methoxyisoflavone-7-D-glucoside), has been found to promote the proliferation and migration of human dermal fibroblast cells. nih.gov

Cell adhesion is a complex process mediated by cell adhesion molecules (CAMs), which are transmembrane proteins that facilitate binding between cells or between a cell and the extracellular matrix. The major families of CAMs include integrins, cadherins, selectins, and the immunoglobulin superfamily. mdpi.com Flavonoids, the broader class of compounds to which this compound belongs, have been shown to affect cell migration in various cancer cell lines. researchgate.netmdpi.com For example, a pentamethoxylated flavone was found to inhibit the migration of MCF-7 breast cancer cells, a process potentially linked to the downregulation of NF-κB p65. nih.gov

While these findings highlight the potential for isoflavones and flavonoids to modulate cell migration and adhesion, further research is required to determine the specific activity of this compound and the molecular pathways through which it may exert its effects.

Autophagy Regulation by this compound (if applicable to existing research)

There is currently no direct scientific evidence available to confirm that this compound regulates autophagy. However, the broader class of isoflavones has been shown to induce this cellular process. Autophagy is a fundamental catabolic mechanism that involves the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. nih.gov This process can be regulated by various signaling pathways. nih.gov

Studies on other isoflavones, such as genistein (B1671435), have demonstrated their capacity to induce autophagy in cancer cells. nih.gov Research has indicated that isoflavones can induce mTOR-dependent autophagy. researchgate.net The mTOR signaling pathway is a key regulator of cell growth and metabolism, and its inhibition is a known trigger for autophagy. While these findings suggest that compounds within the isoflavone family can modulate autophagic processes, specific studies on this compound are needed to ascertain its role, if any, in autophagy regulation.

In Vivo Non Human Investigations of 6,7 Dimethoxyisoflavone

Preclinical Animal Models for Mechanistic Bioactivity Studies of 6,7-Dimethoxyisoflavone

Detailed investigations into the biological mechanisms of this compound using preclinical animal models are not well-documented in publicly available scientific literature. The following subsections outline the specific areas where research is currently lacking.

Neurobiological and Cognitive Modulation Mechanisms in Rodent Models

There is a notable absence of published research examining the direct effects of this compound on the central nervous system in rodent models. While other isoflavones and flavonoids have been investigated for their neuroprotective and cognitive-enhancing properties, specific studies to determine if this compound can modulate neuronal signaling pathways, mitigate neuroinflammation, or improve cognitive performance in established animal models of neurological disorders have not been found.

Immunomodulatory Properties in Animal Systems

The potential for this compound to modulate the immune system has not been explored in in vivo animal systems. Research into the effects of this compound on immune cell populations, cytokine production, and inflammatory responses in preclinical models is necessary to ascertain any immunomodulatory activity. Currently, such studies are not present in the available scientific literature.

Anti-proliferative Mechanistic Studies in Xenograft Models

While the general class of flavonoids, particularly those with methoxy (B1213986) groups, has been noted for potential anti-proliferative effects in in vitro cancer cell line studies, there is no specific in vivo data from xenograft models for this compound. Xenograft studies, where human tumor cells are implanted into immunodeficient mice, are a critical step in evaluating the anti-cancer potential of a compound. Such research concerning this compound has not been identified.

Absorption, Metabolism, Distribution, and Excretion (ADME) of this compound in Preclinical Models

A comprehensive understanding of the pharmacokinetic profile of a compound is fundamental to its development as a potential therapeutic agent. However, specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound in preclinical models are not available.

Gastrointestinal Absorption Mechanisms

The specific mechanisms governing the gastrointestinal absorption of this compound have not been elucidated. Generally, the absorption of isoflavones can be influenced by their chemical structure, such as the presence of methoxy groups, which can affect lipophilicity and interaction with intestinal transporters. However, without dedicated in vivo or ex vivo studies on this compound, its primary absorption pathways, the extent of its uptake, and the role of intestinal enzymes and microbiota in its initial metabolism remain unknown.

The following table summarizes the lack of available data for the specified research areas.

| Section | Subsection | Status of In Vivo Research on this compound |

| 5.1 | Preclinical Animal Models for Mechanistic Bioactivity Studies | |

| 5.1.1. Neurobiological and Cognitive Modulation Mechanisms in Rodent Models | No specific studies identified. | |

| 5.1.2. Metabolic and Endocrine System Interactions in Animal Models | No specific studies identified. | |

| 5.1.3. Immunomodulatory Properties in Animal Systems | No specific studies identified. | |

| 5.1.4. Anti-proliferative Mechanistic Studies in Xenograft Models | No specific studies identified. | |

| 5.2 | Absorption, Metabolism, Distribution, and Excretion (ADME) | |

| 5.2.1. Gastrointestinal Absorption Mechanisms | No specific studies identified. |

Biotransformation Pathways and Metabolite Profiling of this compound

There is currently no specific data from in vivo animal studies to detail the biotransformation pathways and metabolite profile of this compound. It is hypothesized that, like other methoxylated flavonoids, it would undergo Phase I and Phase II metabolic reactions. Phase I reactions could involve O-demethylation of the methoxy groups at the 6 and 7 positions, potentially forming hydroxylated metabolites. Subsequent Phase II reactions would likely involve conjugation of these metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Table 1: Hypothetical Metabolites of this compound

| Putative Metabolite | Metabolic Reaction |

| 6-Hydroxy-7-methoxyisoflavone | O-demethylation |

| 7-Hydroxy-6-methoxyisoflavone | O-demethylation |

| 6,7-Dihydroxyisoflavone | O-demethylation |

| Glucuronide Conjugates | Glucuronidation |

| Sulfate Conjugates | Sulfation |

Note: This table is based on general flavonoid metabolism and is not derived from experimental data for this compound.

Tissue Distribution and Bioavailability in Animal Models

Specific data on the tissue distribution and bioavailability of this compound in any animal model is not available in the reviewed scientific literature. The lipophilicity conferred by the two methoxy groups might influence its absorption and distribution into various tissues. However, without experimental data, parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the curve (AUC) remain unknown. The extent of its distribution to tissues such as the liver, kidneys, and other organs has not been documented.

Excretion Kinetics

No studies were found that investigated the excretion kinetics of this compound in animal models. Consequently, there is no information on its elimination half-life, clearance rate, or the primary routes of excretion (i.e., renal or fecal). Research would be required to determine the proportion of the parent compound and its metabolites eliminated through urine and feces.

Structure Activity Relationship Sar and Derivative Studies of 6,7 Dimethoxyisoflavone

Correlating Structural Attributes of 6,7-Dimethoxyisoflavone with Biological Activities

The presence of methoxy (B1213986) groups at the C6 and C7 positions on the A-ring of the isoflavone (B191592) skeleton is a key determinant of the biological profile of this compound. These methoxy groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with intracellular targets.

Research on various methoxyflavones has indicated that the C6 and C7 methoxy substitution pattern can be a crucial structural feature for inducing potent cytotoxic effects in cancer cells. For instance, in studies on prostate cancer cell lines, the C6,7-dimethoxy moiety was identified as a fundamental component for promoting cell death, likely through enhanced lipophilic and hydrophobic interactions with cellular components mdpi.com.

The substitution pattern on the A-ring, particularly the presence of methoxy groups, has been shown to be more critical for certain biological activities than substitutions on the B-ring. While the precise mechanisms are still under investigation, the electron-donating nature of the methoxy groups can modulate the electronic properties of the entire isoflavone scaffold, thereby influencing its binding affinity to enzymes and receptors.

Table 1: Correlation of Structural Features of this compound with Biological Activities

| Structural Feature | Position | Associated Biological Activity |

| Methoxy Group | C6 | Contributes to lipophilicity and cytotoxic effects. |

| Methoxy Group | C7 | Enhances lipophilicity and is crucial for certain anticancer activities. |

| Isoflavone Core | - | Provides the basic scaffold for interaction with biological targets. |

Rational Design and Synthesis of this compound Analogs

The promising biological activities of this compound have prompted the rational design and synthesis of various analogs to improve potency, selectivity, and pharmacokinetic properties. Modifications have been explored at different positions of the isoflavone nucleus to understand the structure-activity relationships further.

One approach involves the synthesis of derivatives with altered substitution patterns on the B-ring while retaining the 6,7-dimethoxy motif on the A-ring. For example, the introduction of hydroxyl or additional methoxy groups on the B-ring can modulate the antioxidant and cytotoxic properties of the resulting compounds. The synthesis of these analogs often involves multi-step chemical processes starting from appropriately substituted phenols and phenylacetic acids.

Another strategy focuses on the modification of the C3-phenyl group or the heterocyclic C-ring. These changes can significantly impact the planarity and conformational flexibility of the molecule, which in turn affects its interaction with biological targets. The overarching goal of these synthetic efforts is to develop novel compounds with enhanced therapeutic efficacy for various conditions, including cancer and inflammatory diseases.

Comparative Mechanistic Biological Activity of this compound with Other Isoflavones

To better understand the unique properties of this compound, its biological activities are often compared with those of more extensively studied isoflavones like daidzein (B1669772) (4',7-dihydroxyisoflavone) and genistein (B1671435) (4',5,7-trihydroxyisoflavone). These comparisons highlight the significant role of the substitution pattern on the isoflavone core.

While daidzein and genistein are known for their estrogenic and antioxidant activities, the presence of methoxy groups in this compound alters its biological profile. The methoxy groups generally reduce the estrogenic activity compared to the hydroxyl groups found in daidzein and genistein. This is because the hydroxyl groups are crucial for binding to estrogen receptors.

In terms of anticancer activity, the methoxylation at the C6 and C7 positions can confer a different mechanism of action. While genistein is known to inhibit tyrosine kinases and topoisomerase II, the cytotoxic effects of this compound may be mediated through different pathways, potentially involving the induction of apoptosis through mechanisms less dependent on estrogen receptor signaling. The increased lipophilicity of this compound may also lead to different cellular uptake and distribution compared to the more hydrophilic daidzein and genistein.

Table 2: Comparative Biological Activities of Isoflavones

| Isoflavone | Key Structural Features | Primary Biological Activities |

| This compound | Methoxy groups at C6 and C7 | Cytotoxic, Anticancer |

| Daidzein | Hydroxyl groups at C4' and C7 | Estrogenic, Antioxidant |

| Genistein | Hydroxyl groups at C4', C5, and C7 | Estrogenic, Antioxidant, Tyrosine Kinase Inhibition |

Analytical Methodologies for 6,7 Dimethoxyisoflavone

Chromatographic Techniques for Separation and Quantification of 6,7-Dimethoxyisoflavone (e.g., HPLC, GC-MS, UPLC)

Chromatography is the cornerstone for the separation and quantification of isoflavones from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques, while Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, albeit with specific sample preparation requirements.

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of isoflavones in food and biological samples. jfda-online.com Reversed-phase columns, particularly C18, are most frequently employed for separation. researchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jfda-online.comshimadzu.com Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set around 255-270 nm where isoflavones exhibit strong absorbance. researchgate.netmdpi.comresearchgate.net The method's robustness and reliability make it suitable for routine quality control.

Ultra-Performance Liquid Chromatography (UPLC) UPLC represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. waters.commdpi.com A UPLC method can separate multiple isoflavones in a matter of minutes, compared to the much longer run times required by older HPLC methods. jfda-online.comwaters.com For instance, a method using a Waters BEH C18 column (1.7 µm particle size) was able to separate six isoflavones in under two minutes. jfda-online.com This high-throughput capability is invaluable for analyzing large numbers of samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS offers high sensitivity and resolving power for isoflavone (B191592) analysis. jfda-online.com However, due to the low volatility of isoflavones, a derivatization step is necessary before analysis. jfda-online.com This typically involves converting the hydroxyl groups into more volatile ethers, such as tert-butyldimethylsilyl (t-BDMS) ethers. solgenisoflavones.com Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification and quantification. mdpi.comresearchgate.net

Table 1: Typical Chromatographic Conditions for Isoflavone Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Key Feature |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5µm) researchgate.net | Gradient of Acetonitrile and acidified water jfda-online.comresearchgate.net | UV (255-270 nm) researchgate.netresearchgate.net | Robust and reliable for routine analysis. |

| UPLC | Reversed-Phase C18 or HSS Cyano (e.g., 50 mm x 2.1 mm, <2 µm) jfda-online.com | Fast gradient of Acetonitrile/Methanol and acidified water jfda-online.commdpi.com | UV, MS/MS mdpi.commdpi.com | High speed and resolution, increased sensitivity. |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium mdpi.com | Mass Spectrometry (EI) mdpi.com | High sensitivity; requires derivatization step. jfda-online.com |

Spectroscopic Approaches for Structural Elucidation and Identification of this compound (e.g., NMR, MS, UV-Vis, ECD)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Each method provides unique information about the molecule's structure, from its atomic connectivity to its chromophoric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for determining the precise molecular structure of isoflavones. cdnsciencepub.com ¹H NMR provides information about the number and chemical environment of protons, allowing for the assignment of signals to the aromatic rings and methoxy (B1213986) groups. ¹³C NMR provides data on the carbon skeleton. cdnsciencepub.com For this compound, specific chemical shifts and coupling patterns in the NMR spectra would confirm the positions of the two methoxy groups on the A-ring of the isoflavone core. scielo.org.bosilae.it

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. When coupled with a chromatographic system (LC-MS or GC-MS), it is a highly sensitive and specific tool for both identification and quantification. nih.govnih.gov High-resolution mass spectrometry can determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for definitive identification. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for conjugated systems like flavonoids. utoronto.ca Isoflavones typically exhibit two main absorption bands in their UV-Vis spectra. For this compound, these bands arise from the cinnamoyl (B-ring and the heterocyclic C-ring) and benzoyl (A-ring) systems. The exact position (λmax) of these bands can provide clues about the substitution pattern on the aromatic rings. researchgate.netijims.com For example, the related compound 5,7-dimethoxyisoflavone (B191125) shows an absorption maximum at 285 nm in ethanol. photochemcad.com

Electronic Circular Dichroism (ECD) ECD spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules. While this compound itself is achiral, ECD would be a critical tool for analyzing related chiral compounds such as isoflavanones or pterocarpans that might be present alongside it in natural extracts.

Table 2: Spectroscopic Data for Isoflavone Characterization

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Detailed atomic connectivity and molecular structure. cdnsciencepub.com | Confirms the precise location of the two methoxy groups and the isoflavone skeleton. |

| MS and MS/MS | Molecular weight and structural fingerprint from fragmentation. nih.gov | Accurate mass determination and confirmation of identity, especially in complex mixtures. |

| UV-Vis | Information on the conjugated π-electron system (chromophore). utoronto.ca | Provides characteristic absorption maxima (λmax) indicative of the isoflavone structure. |

Immunochemical Methods for this compound Detection

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), are non-chromatographic techniques that offer high sensitivity and specificity for detecting single compounds. nih.gov These assays are suitable for high-throughput screening and are often cost-effective. nih.gov

The principle involves using an antibody that specifically binds to the target analyte. For a small molecule like this compound, this would involve developing a monoclonal or polyclonal antibody that recognizes its unique structure. A competitive assay format is typically used, where the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. nih.gov The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While immunoassays for common isoflavones like daidzein (B1669772) have been developed, creating antibodies for specific analytes is a challenging task. nih.govnih.gov A significant hurdle is the potential for cross-reactivity, where the antibody may bind to other structurally similar isoflavones, leading to an overestimation of the target compound. nih.gov The development and validation of a specific immunoassay for this compound would require the synthesis of appropriate immunogens and rigorous testing to ensure specificity.

Advanced Sample Preparation Strategies for this compound Analysis in Biological and Plant Matrices

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract the analyte of interest, remove interfering substances, and concentrate the sample. thieme-connect.com The complexity of biological fluids (e.g., plasma, urine) and plant tissues necessitates robust and efficient extraction strategies. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE) SPE is a widely used and effective technique for cleaning up and concentrating isoflavones from complex samples. researchgate.net The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For isoflavones in biological fluids, which are often present as glucuronide and sulfate (B86663) conjugates, an initial enzymatic hydrolysis step is required to release the aglycone form. solgenisoflavones.com The sample is then loaded onto an SPE cartridge, typically with a C18 or a polymer-based sorbent, which retains the isoflavones. researchgate.netscispace.com Interfering compounds are washed away, and the purified isoflavones are then eluted with a small volume of an organic solvent like methanol. researchgate.net

Advanced Extraction Techniques Several modern techniques offer advantages over traditional solvent extraction methods in terms of efficiency, speed, and reduced solvent consumption.

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid plant matrices. thieme-connect.comresearchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These methods use microwave or ultrasonic energy to disrupt the sample matrix and enhance the extraction of analytes into the solvent, often resulting in higher yields and shorter extraction times. thieme-connect.comnih.gov

Magnetic Solid-Phase Extraction (MSPE): This is a novel variation of SPE that uses magnetic nanoparticles functionalized with a material that selectively binds to the target analytes. nih.gov For isoflavones, magnetic nanoparticles functionalized with baicalin (B1667713) have been used for selective extraction from soymilk. After extraction, the nanoparticles are easily separated from the sample matrix using an external magnet, providing a rapid and efficient cleanup method. nih.gov

Table 3: Sample Preparation Techniques for Isoflavone Analysis

| Technique | Matrix | Principle | Advantage |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Biological fluids, Plant extracts | Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. researchgate.net | Effective cleanup and concentration. thieme-connect.com |

| Pressurized Liquid Extraction (PLE) | Solid plant materials | Uses elevated temperature and pressure to enhance solvent extraction efficiency. thieme-connect.com | Fast and uses less solvent than traditional methods. |

| Ultrasound-Assisted Extraction (UAE) | Solid plant materials | Ultrasonic waves disrupt cell walls to facilitate solvent extraction. nih.gov | Cost-effective, reduces time and temperature. nih.gov |

| Magnetic SPE (MSPE) | Liquid samples (e.g., soymilk) | Targeted binding to functionalized magnetic nanoparticles, followed by magnetic separation. nih.gov | Rapid, selective, and efficient. nih.gov |

Future Directions and Emerging Research Avenues for 6,7 Dimethoxyisoflavone

Identification of Novel Molecular Targets and Mechanistic Pathways

A pivotal future direction for 6,7-dimethoxyisoflavone research is the definitive identification of its direct molecular targets and the intricate signaling pathways it modulates. While studies on structurally similar isoflavones have provided some clues, dedicated investigations are necessary to pinpoint the specific mechanisms of this compound.

Research on related compounds, such as 6,7-dihydroxy-4'-methoxyisoflavone, suggests that potential mechanisms of action may involve the modulation of cellular pathways associated with oxidative stress and inflammation biosynth.com. Another related metabolite, 6,7,4'-trihydroxyisoflavone, has been shown to improve cognitive function by activating the cholinergic system and the p-CREB/BDNF signaling pathway nih.gov. These findings suggest that future research on this compound could explore its potential effects on neurological and inflammatory pathways.

Future investigations should employ a range of molecular and cellular biology techniques to identify direct binding partners of this compound. Techniques such as affinity chromatography, co-immunoprecipitation, and target-based screening assays will be instrumental in isolating and identifying specific protein interactions. Unraveling these interactions will be crucial in understanding the compound's precise mechanism of action and in identifying novel therapeutic targets.

Application of Advanced Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics, Transcriptomics)

The application of advanced "omics" technologies offers a powerful, unbiased approach to understanding the global cellular effects of this compound. These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound, offering insights into its mechanism of action and identifying potential biomarkers of its activity.

Proteomics: By analyzing changes in the entire protein complement of a cell or tissue upon treatment with this compound, proteomics can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions. This can help to identify key signaling pathways and cellular processes affected by the compound.

Metabolomics: This technology focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomic profiling can uncover shifts in metabolic pathways, providing a functional readout of the cellular response to this compound.

Transcriptomics: By examining the complete set of RNA transcripts in a cell, transcriptomics can identify genes that are up- or down-regulated in response to this compound. This can provide critical information about the transcriptional networks and signaling cascades that are modulated by the compound.

Integrative multi-omics approaches, combining data from proteomics, metabolomics, and transcriptomics, will be particularly valuable. This holistic view can provide a more complete and nuanced understanding of the biological effects of this compound, paving the way for more targeted and effective therapeutic strategies.

Development of Innovative Preclinical Models for Mechanistic Studies

To bridge the gap between in vitro findings and clinical applications, the development and utilization of innovative preclinical models are essential. While traditional cell culture and animal models have their utility, more sophisticated models are needed to accurately recapitulate human physiology and disease states for mechanistic studies of this compound.

Future research should focus on the use of:

Three-dimensional (3D) organoid cultures: These "mini-organs" grown in vitro more closely mimic the complex cellular architecture and microenvironment of human tissues compared to conventional 2D cell cultures.

Patient-derived xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant platform for evaluating the anti-cancer potential of this compound.

Genetically engineered mouse models (GEMMs): These models, which are engineered to carry specific genetic mutations that drive disease, can be invaluable for studying the efficacy of this compound in the context of specific disease-related genetic alterations.

The use of these advanced preclinical models will allow for a more rigorous evaluation of the therapeutic potential and mechanism of action of this compound in a more physiologically relevant context.

Computational Modeling of this compound Molecular Interactions

Computational modeling and in silico techniques are powerful tools that can accelerate the process of drug discovery and development by predicting the molecular interactions of compounds like this compound. manuscriptscientific.com These methods can provide valuable insights into the binding affinity and mode of interaction of the compound with its potential molecular targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. In silico studies on a similar compound, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one, have suggested its potential to inhibit inflammatory receptors like IL-1R and TNF-R. utm.my

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein over time, offering a deeper understanding of the stability and energetics of the complex.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR studies can help to identify the key structural features of this compound that are responsible for its biological activity, guiding the design of more potent and selective analogs.

By leveraging these computational approaches, researchers can prioritize experimental studies, rationalize observed biological activities, and guide the design of future experiments, ultimately streamlining the drug discovery process for this compound.

Investigation of Synergistic Interactions of this compound with Other Phytochemicals

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytomedicine. ishs.orgnih.gov Investigating the synergistic interactions of this compound with other phytochemicals or conventional drugs is a promising avenue for future research.

Studies have shown that combinations of different flavonoids can lead to enhanced therapeutic effects. nih.gov For instance, binary mixtures of polymethoxyflavones have demonstrated synergistic antioxidant and anti-inflammatory activities. nih.govresearchgate.net Future studies should explore the potential synergistic effects of this compound in combination with:

Other flavonoids and polyphenols: Combining this compound with compounds like quercetin, resveratrol, or curcumin (B1669340) could lead to enhanced efficacy in various disease models.

Conventional therapeutic agents: Investigating the combination of this compound with existing drugs could lead to the development of novel combination therapies with improved efficacy and reduced side effects.

A systematic approach to studying these interactions, using isobologram analysis and other established methods, will be crucial in identifying truly synergistic combinations and understanding the underlying molecular mechanisms of these interactions.

Q & A

Q. What analytical methods are recommended for identifying 6,7-Dimethoxyisoflavone in plant extracts?

To confirm the presence of this compound, researchers should use high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) . This method allows for precise molecular weight determination and structural elucidation by comparing fragmentation patterns with literature data . For example, LC-MS/MS has been employed to identify methylated isoflavones like 5,7-Dihydroxy-8,4’-dimethoxyisoflavone in bioactive fractions, ensuring accurate metabolite profiling .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on safety data sheets (SDS), researchers must:

- Use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles, to avoid skin/eye irritation .

- Work in a well-ventilated area or under a fume hood to prevent inhalation of dust or aerosols .

- Avoid incompatible materials and store the compound at -20°C to maintain stability . Note that safety classifications may vary depending on the specific derivative and supplier .

Q. What are the solubility and stability properties of this compound under different storage conditions?

this compound is typically supplied as a stable solid with a shelf life of ≥4 years when stored at -20°C . Solubility data should be determined experimentally using solvents like DMSO or methanol, followed by validation via spectroscopic methods (e.g., UV-Vis) to ensure compound integrity .

Advanced Research Questions

Q. How do elicitors such as yeast extract influence the biosynthesis of this compound in plant cell cultures?

Studies on Medicago truncatula cell cultures reveal that yeast elicitors (YE) induce methylated isoflavones, including derivatives like 7-hydroxy-6,4′-dimethoxyisoflavone, through coordinated upregulation of isoflavonoid precursors. In contrast, methyl jasmonate (MeJA) triggers distinct pathways, emphasizing the need for elicitor-specific experimental designs . Researchers should optimize elicitation timing (e.g., 6–48 hours post-treatment) and use isotope labeling to trace biosynthetic routes .

Q. What are the cytotoxic mechanisms of this compound against cancer cell lines?

Cytotoxicity can be evaluated via MTT assays , where this compound derivatives (e.g., amentoflavone) show activity against cervical adenocarcinoma (HeLa) cells with IC50 values as low as 10.0 μM . Mechanistic studies should include flow cytometry to assess apoptosis and reactive oxygen species (ROS) generation, complemented by transcriptomic analysis to identify target genes .

Q. How can impedance cytometry systems enhance data analysis in studies involving this compound?

Intelligent impedance cytometry automates cell population identification and sample classification, reducing human bias. For example, machine learning algorithms can analyze dose-dependent cytotoxicity data, enabling rapid calibration and visualization of cell viability trends . This approach is critical for high-throughput screening of isoflavonoid derivatives .

Q. How should researchers address contradictory data in the pharmacological profiling of this compound?

Contradictions (e.g., varying IC50 values across studies) may arise from differences in cell line sensitivity or extract purity . To mitigate this:

- Standardize extraction protocols (e.g., ethyl acetate for flavonoid isolation) .

- Validate results using orthogonal assays (e.g., Western blotting alongside MTT) .

- Include positive controls (e.g., doxorubicin for cytotoxicity studies) to benchmark activity .

Methodological Notes

- Experimental Design : For biosynthesis studies, use time-course experiments to capture transient metabolite responses (e.g., peak levels at 12–18 hours post-elicitation) .

- Data Interpretation : Apply SYSTAT or R for statistical analysis, ensuring compliance with principles of randomization and replication .

- Ethical Compliance : Adhere to institutional biosafety guidelines, particularly for handling cytotoxic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.